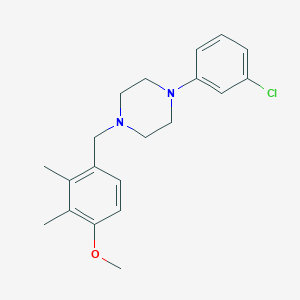
N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide, commonly known as compound 1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using various methods.
作用機序
Compound 1 exerts its pharmacological effects by binding to the dopamine D3 receptor and inhibiting its activity. This leads to a decrease in dopamine signaling, which can have downstream effects on various physiological processes. The exact mechanism of action of compound 1 is still being studied, but it is believed to involve the inhibition of G protein signaling and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it has also been shown to modulate the activity of other receptors, such as the sigma-1 receptor. It has also been shown to have effects on the release of various neurotransmitters, such as dopamine and acetylcholine. These effects can have downstream effects on various physiological processes, such as motor function and cognition.
実験室実験の利点と制限
One of the main advantages of using compound 1 in lab experiments is its selectivity and potency. It has been shown to be a highly selective antagonist of the dopamine D3 receptor, making it a valuable tool for the study of this receptor. However, one of the limitations of using compound 1 is its poor solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of compound 1. One area of interest is the development of more potent and selective compounds that target the dopamine D3 receptor. Another area of interest is the study of the downstream effects of compound 1 on various physiological processes, such as cognition and motor function. Additionally, the use of compound 1 in animal models of neurological and psychiatric disorders could provide valuable insights into the role of the dopamine D3 receptor in these disorders.
合成法
Compound 1 can be synthesized using various methods. One of the most common methods is the reaction of 4-fluorobenzyl chloride with N-benzylpiperidine in the presence of a base. The resulting intermediate is then treated with carboxylic acid to obtain compound 1. Another method involves the reaction of 4-fluorobenzylamine with N-benzylpiperidinecarboxylic acid in the presence of a coupling reagent. The resulting intermediate is then treated with a base to obtain compound 1.
科学的研究の応用
Compound 1 has been studied for its potential applications in various fields of scientific research. One of the most promising applications is its use as a tool compound for the study of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that has been implicated in various neurological and psychiatric disorders. Compound 1 has been shown to be a selective and potent antagonist of the dopamine D3 receptor, making it a valuable tool for the study of this receptor.
特性
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-19-8-6-17(7-9-19)15-23-12-10-18(11-13-23)20(24)22-14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQOPVRHFDMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)
![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)

![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)
![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)


![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)